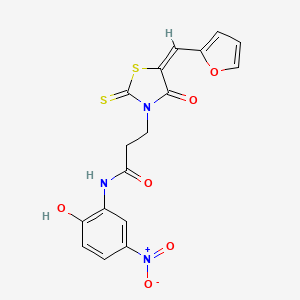

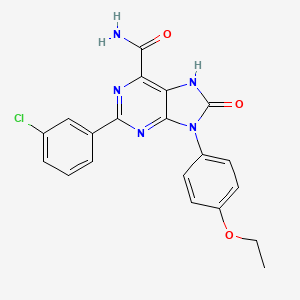

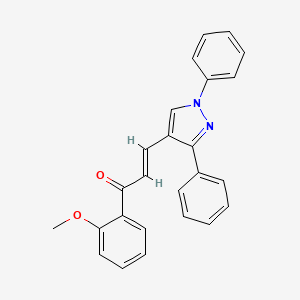

![molecular formula C14H11N7O2 B3009745 N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034413-87-9](/img/structure/B3009745.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a heterocyclic compound that appears to be a derivative of triazolopyrazine and benzimidazole. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that could offer a starting point for understanding the chemical and biological properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions that typically start with the formation of Schiff's bases followed by cyclization reactions to form the desired heterocyclic ring systems. For instance, the synthesis of pyrazole-4-carbonitriles involves the reaction of a benzimidazole derivative with aldehydes to form Schiff's bases, which are then reacted with ethyl cyanoacetate . Although the exact synthesis route for N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is not provided, similar strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the ones discussed in the papers is characterized by the presence of multiple ring systems that include nitrogen atoms. These structures are known to influence the biological activity of the compounds. For example, the presence of the imidazole ring in purine analogs is a key feature for their anticonvulsant activity . The triazolopyrazine and benzimidazole rings in the compound of interest suggest that it may interact with biological targets in a specific manner, potentially influencing its activity profile.

Chemical Reactions Analysis

The chemical reactivity of heterocyclic compounds is often related to the presence of functional groups that can participate in various reactions. For example, the Schiff's bases mentioned in the synthesis of related compounds are known to be reactive intermediates that can undergo further transformations . The hydroxy group in the triazolopyrazine moiety of the compound of interest could also be reactive, potentially undergoing substitution or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. Factors such as lipophilicity, pKa, and the presence of hydrogen bond donors and acceptors can affect the solubility, stability, and overall reactivity of the compound. The papers suggest that differences in electrostatic isopotential maps of heterocycles can be related to their biological activities, which implies that the electronic distribution in the compound of interest could be an important factor in its properties . Additionally, the antioxidant and antimicrobial activities of related compounds were found to correlate with their molecular descriptors, indicating that the structure-activity relationship is a key aspect of their chemical properties .

科学研究应用

抗癌剂的合成和评价

Clark 等人 (1995) 的一项研究深入探讨了新型咪唑并[5,1-d]-1,2,3,5-四嗪酮和相关双环杂环的合成,旨在研究替莫唑胺(一种著名的抗肿瘤药物)的作用方式。该研究涉及在 8-甲酰胺位置制备具有氢键或离子取代基的化合物,但没有一种化合物对小鼠 TLX5 淋巴瘤表现出比替莫唑胺和米托唑胺更高的细胞毒性。分子建模被用来设计对人癌细胞系没有抑制特性的等排体化合物,这表明替莫唑胺与 DNA 具有特定的相互作用机制 (Clark et al., 1995)。

抗菌和抗氧化活性

Bekircan 等人 (2005) 报道了由 N-酰基亚胺和杂环胺合成稠合杂环 1,3,5-三嗪,展示了抗癌和抗氧化特性。该研究重点介绍了对各种癌细胞系具有中等抗增殖潜能和显着抗氧化能力的化合物,超过了广泛使用的参考抗氧化剂。这强调了这些杂环化合物在癌症治疗和氧化应激管理中的潜在治疗应用 (Bekircan et al., 2005)。

抗病毒应用

Hebishy 等人 (2020) 探索了基于苯甲酰胺的 5-氨基吡唑及其衍生物的一种新型合成途径,展示了显着的抗禽流感病毒活性。该研究提出了一种创新方法来创造对 H5N1 毒株具有显着抗病毒活性的化合物,表明了开发新的抗病毒疗法的有希望的途径 (Hebishy et al., 2020)。

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is responsible for the phosphorylation of several proteins that are essential for DNA replication and cell division. By inhibiting CDK2, the compound disrupts these processes, leading to cell cycle arrest .

Result of Action

The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression , as well as the induction of apoptosis within certain cell lines . This results in a decrease in cell proliferation, which can be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

未来方向

属性

IUPAC Name |

N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N7O2/c22-13(8-1-2-9-10(5-8)18-7-17-9)16-6-11-19-20-12-14(23)15-3-4-21(11)12/h1-5,7H,6H2,(H,15,23)(H,16,22)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPJCQKSTIBQAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3C=CNC4=O)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

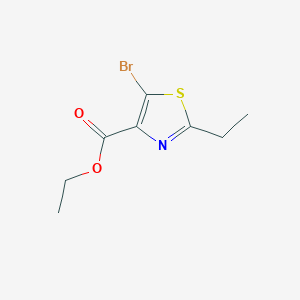

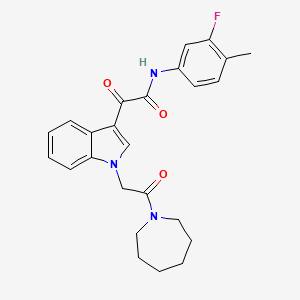

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)

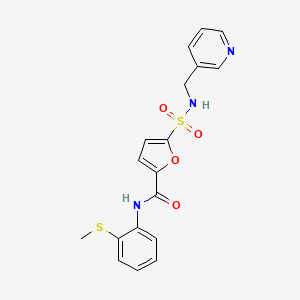

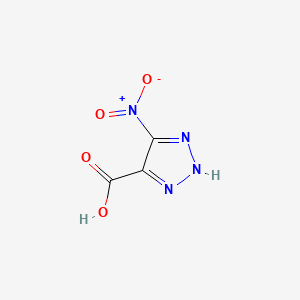

![4-Ethyl-3-[(4-methylphenyl)methylsulfonyl]-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole](/img/structure/B3009674.png)

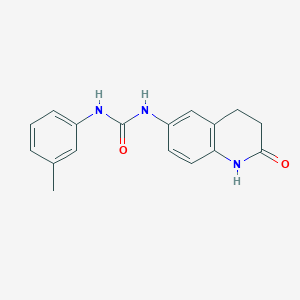

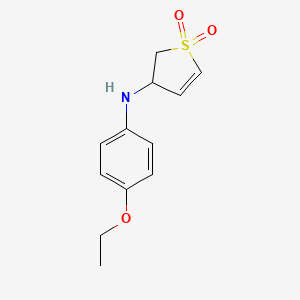

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-mesitylacetamide](/img/structure/B3009675.png)

![[6-Phenoxy-2-(2-pyridinyl)-4-pyrimidinyl]methyl phenyl sulfone](/img/structure/B3009678.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)